molecular formula C14H16O4 B8561568 6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydroisochromen-1-one

6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydroisochromen-1-one

Cat. No. B8561568
M. Wt: 248.27 g/mol
InChI Key: AKMQFDBAVMKKQC-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A sealed tube was charged with aryl bromide, palladium(II) acetate (0.028 g, 0.124 mmol) and tri-t-butylphosphine-BF4 complex (0.072 g, 0.249 mmol) and sealed. The tube was evacuated and refilled with nitrogen before DMF (12.44 ml) and 6-bromo-3-methyl-3,4-dihydro-1H-isochromen-1-one (0.75 g, 3.11 mmol) were added followed by bromo(1,3-dioxolan-2-ylmethyl)zinc (6.22 ml, 3.11 mmol). The tube was heated to 110° C. in the microwave for 75 minutes, after which it was cooled, diluted with EtOAc, filtered, concentrated and purified via MPLC (20-50% E/H) to afford 6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one. 1H NMR (500 MHz; CDCl3): δ 8.04 (d, J=7.8 Hz, 1H), 7.32 (d, J=8.0 Hz, 1H), 7.17 (s, 1H), 5.11 (t, J=4.7 Hz, 1H), 4.68 (m, 1H), 3.96 (m, 2H), 3.88 (m, 2H), 3.03 (d, J=4.9 Hz, 2H), 2.93 (m, 2H), 1.54 (d, J=6.4 Hz, 3H); LC-MS (IE, m/z): 249 [M+1]+.
[Compound]
Name
aryl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.028 g
Type
catalyst
Reaction Step One
Name
Quantity
12.44 mL
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
6.22 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C=O)C.Br[C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13](=[O:17])[O:12][CH:11]([CH3:18])[CH2:10]2.Br[Zn][CH2:21][CH:22]1[O:26][CH2:25][CH2:24][O:23]1>CCOC(C)=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[O:23]1[CH2:24][CH2:25][O:26][CH:22]1[CH2:21][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13](=[O:17])[O:12][CH:11]([CH3:18])[CH2:10]2 |f:4.5.6|

Inputs

Step One
Name
aryl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.028 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
12.44 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.75 g
Type
reactant
Smiles
BrC=1C=C2CC(OC(C2=CC1)=O)C
Step Three
Name
Quantity
6.22 mL
Type
reactant
Smiles
Br[Zn]CC1OCCO1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
The tube was evacuated
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
after which it was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via MPLC (20-50% E/H)

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)CC=1C=C2CC(OC(C2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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